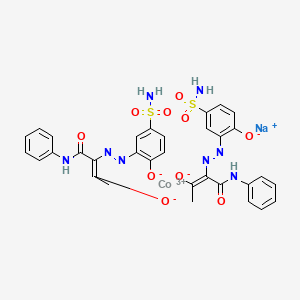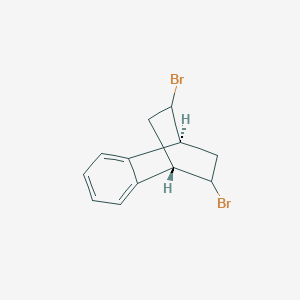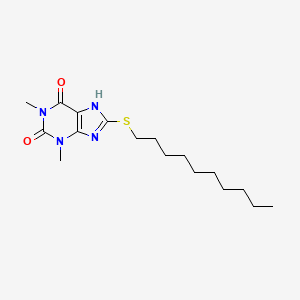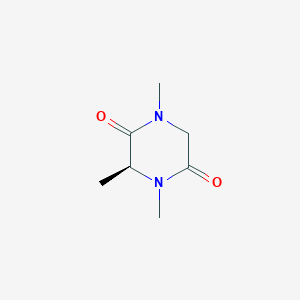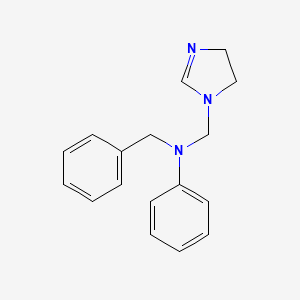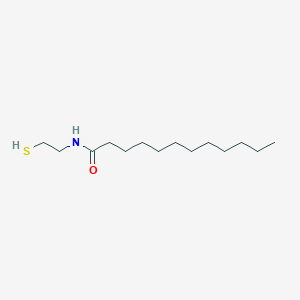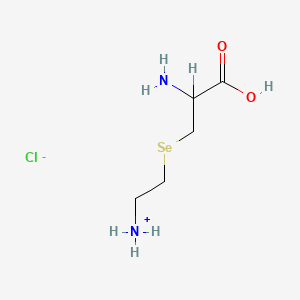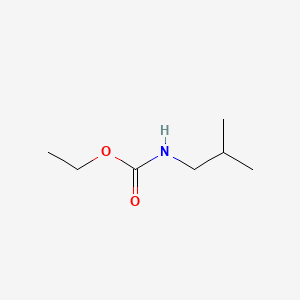
Isobutyl urethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl urethane, also known as isobutyl carbamate, is an organic compound with the molecular formula C7H15NO2. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The compound is characterized by the presence of an isobutyl group attached to a urethane functional group, which imparts specific reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl urethane can be synthesized through the reaction of isobutyl alcohol with isocyanates. One common method involves the reaction of isobutyl alcohol with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as dibutyltin dilaurate, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production of this compound. The final product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Isobutyl urethane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyl alcohol and urea.
Oxidation: Oxidizing agents can convert this compound into corresponding carbamates and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the urethane group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Isobutyl alcohol and urea.
Oxidation: Carbamates and other oxidized derivatives.
Substitution: Various substituted urethanes depending on the nucleophile used.
Scientific Research Applications
Isobutyl urethane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties and chemical resistance.
Mechanism of Action
The mechanism of action of isobutyl urethane involves its ability to form stable carbamate bonds with various nucleophiles. This reactivity is primarily due to the presence of the urethane functional group, which can undergo nucleophilic attack by amines, alcohols, and other nucleophiles. The resulting carbamate bonds are stable and resistant to hydrolysis, making this compound a valuable compound in various applications.
Comparison with Similar Compounds
Isobutyl urethane can be compared with other similar compounds, such as:
Methyl urethane: Similar in structure but with a methyl group instead of an isobutyl group. Methyl urethane is less bulky and has different reactivity.
Ethyl urethane: Contains an ethyl group, leading to different physical and chemical properties compared to this compound.
Butyl urethane: Has a straight-chain butyl group, which affects its solubility and reactivity compared to the branched isobutyl group in this compound.
This compound is unique due to its branched isobutyl group, which imparts specific steric and electronic effects that influence its reactivity and stability.
Properties
CAS No. |
539-89-9 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
InChI Key |
XHQBGKPHDZWOHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


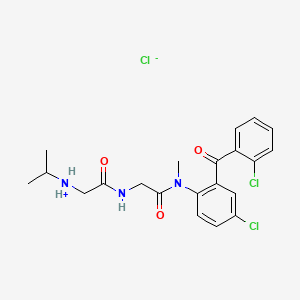
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
